molecular formula C7H6INO2 B144240 Methyl 2-iodoisonicotinate CAS No. 134579-47-8

Methyl 2-iodoisonicotinate

Cat. No.: B144240
CAS No.: 134579-47-8
M. Wt: 263.03 g/mol
InChI Key: XXOKMYMXDALOEN-UHFFFAOYSA-N
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Description

Methyl 2-iodoisonicotinate is an organic compound with the molecular formula C₇H₆INO₂. It is a derivative of isonicotinic acid, where the hydrogen atom at the 2-position of the pyridine ring is replaced by an iodine atom, and the carboxyl group is esterified with methanol. This compound is primarily used in organic synthesis as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-iodoisonicotinate can be synthesized through various methods. One common approach involves the iodination of methyl isonicotinate. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetic acid or dichloromethane. The reaction is carried out under reflux conditions to ensure complete iodination.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-iodoisonicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium chloride, along with ligands like triphenylphosphine, are used in the presence of bases like potassium carbonate or cesium carbonate.

    Reduction Reactions: Hydrogen gas and palladium on carbon (Pd/C) are typical reagents for the reduction of the iodine atom.

Major Products:

    Substitution Reactions: Products include various substituted isonicotinates, depending on the nucleophile used.

    Coupling Reactions: Products are typically biaryl or alkyne derivatives.

    Reduction Reactions: The major product is methyl isonicotinate.

Scientific Research Applications

Methyl 2-iodoisonicotinate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex heterocyclic compounds and as a reagent in cross-coupling reactions.

    Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Comparison with Similar Compounds

    Methyl isonicotinate: Similar structure but lacks the iodine atom, making it less reactive in certain substitution and coupling reactions.

    Methyl 4-iodobenzoate: Another iodinated ester, but with the iodine atom on a benzene ring instead of a pyridine ring, leading to different reactivity and applications.

    Methyl 2-bromoisonicotinate: Similar to methyl 2-iodoisonicotinate but with a bromine atom instead of iodine, resulting in different reactivity and reaction conditions.

Uniqueness: this compound is unique due to the presence of the iodine atom, which makes it highly reactive in various chemical reactions, particularly in cross-coupling and nucleophilic substitution reactions. This reactivity allows for the synthesis of a wide range of complex molecules, making it a valuable compound in organic synthesis.

Properties

IUPAC Name

methyl 2-iodopyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO2/c1-11-7(10)5-2-3-9-6(8)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOKMYMXDALOEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60158814
Record name Methyl 2-iodoisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60158814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134579-47-8
Record name Methyl 2-iodoisonicotinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134579478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-iodoisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60158814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-chloro-pyridine-4-carboxylic acid (5 g, 31.7 mmol) in butan-2-one (150 ml) was heated under reflux with sodium iodide for 6 h to afford the 2-iodo-isonicotinic acid (7.3 g, 92.4% yield) following extractive aqueous workup. This material was dissolved in THF (50 ml) and esterified with fresh etheral diazomethane solution (44 ml, 0.55 mol/l). After evaporation of the solvent and filtration through a pad of silica gel, [elution with CH2Cl2/(2M NH3 MeOH)=19:1] the title compound (2.3 g, 44%) was obtained as a dark yellow oil. MS: m/e=263.0 (M1).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension of 2-iodo-isonicotinic acid (can be prepared according to J. Med. Chem. (19) 490, 1976) (24.9 g, 100 mmol) in methanol (100 mL) was added sulfuric acid (concentrated, 11 mL, 205 mmol) and the mixture was stirred at ambient temperature for 5 days followed by heating to reflux for 3 h. The reaction mixture was cooled to ambient temperature, concentrated and poured into ice cold aqueous sodium hydrogencarbonate (half-saturated) and was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over sodium sulfate and concentrated. Purification by chromatography (SiO2, heptane:ethyl acetate=85:15 to 80:20) afforded the title compound (20.4 mg, 77%) as a light yellow solid. MS: m/e=263.0 [M]+.
Quantity
24.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two
Yield
77%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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